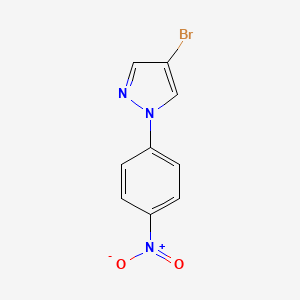

4-bromo-1-(4-nitrophenyl)-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6BrN3O2 |

|---|---|

Molecular Weight |

268.07 g/mol |

IUPAC Name |

4-bromo-1-(4-nitrophenyl)pyrazole |

InChI |

InChI=1S/C9H6BrN3O2/c10-7-5-11-12(6-7)8-1-3-9(4-2-8)13(14)15/h1-6H |

InChI Key |

JZJKYYMACBPTDC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C=N2)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Strategies for 4 Bromo 1 4 Nitrophenyl 1h Pyrazole and Cognate Structures

Cyclocondensation Approaches to N-Substituted Pyrazoles Bearing 4-Bromo and Aryl Moieties

The construction of the pyrazole (B372694) ring often relies on the cyclocondensation of a binucleophilic hydrazine (B178648) derivative with a 1,3-dielectrophilic component. This classical yet versatile approach remains a cornerstone for the synthesis of a wide array of pyrazole derivatives.

Reactions Involving Hydrazine Derivatives and 1,3-Difunctional Carbon Systems

The most fundamental and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. beilstein-journals.orgmdpi.comnih.gov This reaction can be extended to various 1,3-difunctional systems, including α,β-unsaturated ketones and β-enaminones, to produce polysubstituted pyrazoles. mdpi.comnih.gov For the synthesis of 1-aryl-substituted pyrazoles like 4-bromo-1-(4-nitrophenyl)-1H-pyrazole, (4-nitrophenyl)hydrazine would be the key hydrazine derivative.

The primary challenge in the reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines is controlling the regioselectivity, which can lead to the formation of two possible regioisomers. mdpi.com However, by carefully selecting the reaction conditions and the nature of the substituents on both the hydrazine and the 1,3-dicarbonyl compound, a high degree of regioselectivity can often be achieved. For instance, the cyclocondensation of 4,4,4-trifluoro-1-arylbutan-1,3-diones with arylhydrazines has been shown to produce the corresponding pyrazoles with good yields and high regioselectivity. nih.gov

In a typical procedure to form a pyrazole core, a hydrazine derivative is reacted with a β-diketone. nih.gov The reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds that contain a leaving group at the β-position can also lead to the formation of pyrazoles through an initial formation of a pyrazoline followed by elimination. mdpi.com

Regioselective Bromination Methodologies (e.g., using N-bromosaccharin)

The introduction of a bromine atom at the C4 position of the pyrazole ring is a critical step in the synthesis of the target compound. The C4 position of the pyrazole ring is nucleophilic and susceptible to electrophilic aromatic substitution. researchgate.net Regioselective bromination can be achieved using various brominating agents. While specific examples using N-bromosaccharin for pyrazoles are not detailed in the provided results, N-bromosuccinimide (NBS) is a popular and effective reagent for the α-bromination of carbonyl compounds, which are precursors to pyrazoles, and for the bromination of electron-rich heterocyclic systems. researchgate.net The reactivity of NBS can be modulated by catalysts and reaction conditions to achieve high regioselectivity. researchgate.net For the direct bromination of the pyrazole ring, controlling the stoichiometry and reaction conditions is crucial to prevent multiple brominations. The inherent electronic properties of the pyrazole ring, with the C4 position being the most electron-rich, generally favor substitution at this position. researchgate.net

Transition-Metal-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formations

Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and pyrazole chemistry is no exception. These methods offer powerful tools for both the construction of the pyrazole ring and its subsequent derivatization.

C–H Functionalization Strategies for Pyrazole Ring Construction and Derivatization

Direct C–H functionalization has emerged as a highly efficient and atom-economical strategy for the synthesis and derivatization of pyrazoles, avoiding the need for pre-functionalized starting materials. researchgate.netrsc.org This approach allows for the direct formation of C-C and C-heteroatom bonds on the pyrazole ring. rsc.org The regioselectivity of C–H functionalization is often directed by the inherent electronic properties of the pyrazole ring or by the use of directing groups. researchgate.net The C5-proton of the pyrazole ring is the most acidic due to its proximity to the sp2-hybridized nitrogen, making C5-arylation a feasible process. researchgate.net Conversely, the C4 position is the most nucleophilic center, favoring electrophilic aromatic substitution. researchgate.net Transition-metal catalysts, particularly those based on palladium and rhodium, have been extensively used for the directed C–H arylation, alkenylation, and alkynylation of pyrazoles. researchgate.netresearchgate.netnih.gov

Cross-Coupling Reactions (e.g., Mizoroki–Heck, Sonogashira) for Arylation and Introduction of Substituents

Cross-coupling reactions are indispensable tools for introducing aryl and other substituents onto a pre-formed pyrazole ring. The Mizoroki-Heck and Sonogashira reactions are prominent examples of palladium-catalyzed cross-coupling reactions that have been successfully applied to pyrazole derivatization. clockss.orguni-hannover.denih.govresearchgate.netrsc.org

The Mizoroki-Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. For the synthesis of 4-alkenyl-1H-pyrazoles, 1-protected-4-iodo-1H-pyrazoles can be reacted with various alkenes in the presence of a palladium catalyst and a suitable ligand, such as triethoxyphosphine. clockss.org

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction has been used for the synthesis of 4-alkynylpyrazoles from 4-iodo-1H-pyrazoles. clockss.org These cross-coupling reactions offer a versatile platform for introducing a wide range of functional groups at the C4 position of the pyrazole ring, starting from a 4-halo-pyrazole intermediate.

Below is a table summarizing representative conditions for these cross-coupling reactions.

| Reaction | Coupling Partners | Catalyst System | Conditions | Product Type |

| Mizoroki-Heck | 1-Protected-4-iodo-1H-pyrazole, Alkene | Pd(OAc)₂, P(OEt)₃ | Base, Solvent | 4-Alkenyl-1H-pyrazole |

| Sonogashira | 1-Protected-4-iodo-1H-pyrazole, Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Base, Solvent | 4-Alkynyl-1H-pyrazole |

Multicomponent Reaction (MCR) Approaches for Diversely Functionalized Pyrazoles

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules, such as functionalized pyrazoles, in a single step from three or more starting materials. beilstein-journals.orgmdpi.comnih.govlongdom.orgrsc.org This approach is characterized by high atom economy, operational simplicity, and the ability to generate diverse molecular libraries. mdpi.com

Several MCRs have been developed for the synthesis of pyrazole derivatives. A common strategy involves the in-situ formation of a 1,3-dicarbonyl compound which then undergoes cyclocondensation with a hydrazine. beilstein-journals.org For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can yield a persubstituted pyrazole. beilstein-journals.org Another versatile MCR involves the reaction of aldehydes, malononitrile, and hydrazines to produce pyrazoles. beilstein-journals.org

Four-component reactions have also been developed to synthesize more complex pyrazole-containing heterocycles, such as pyrano[2,3-c]pyrazoles. These reactions typically involve an aldehyde, malononitrile, a β-ketoester, and a hydrazine, often in the presence of a catalyst. mdpi.comnih.gov The choice of catalyst and reaction conditions can significantly influence the reaction outcome and yield.

The following table provides examples of multicomponent reactions for the synthesis of pyrazole derivatives.

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| Three-component | Aldehyde, β-ketoester, Hydrazine | Yb(PFO)₃ | Persubstituted pyrazole |

| Three-component | Malononitrile, Aldehyde, Hydrazine | Various | Functionalized pyrazole |

| Four-component | Aldehyde, Malononitrile, β-ketoester, Hydrazine | Piperidine, Water, Room Temp. | Pyrano[2,3-c]pyrazole |

| Five-component | 5-methyl-1,3,4-thiadiazole-2-thiol, Aldehyde, Malononitrile, Ethyl 4-chloro-3-oxobutanoate, Hydrazine | Montmorillonite K10, 65-70 °C | Highly substituted pyrano[2,3-c]pyrazole |

Environmentally Benign and Sustainable Synthetic Protocols for Pyrazole Heterocycles

The development of environmentally friendly and sustainable methods for the synthesis of pyrazole heterocycles has become a significant focus in modern organic chemistry, driven by the principles of green chemistry. benthamdirect.com These protocols aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. researchgate.netresearchgate.net Key strategies include the use of alternative energy sources, green solvents, and recyclable catalysts.

One of the most prominent green solvents is water, which is non-toxic, inexpensive, and readily available. tandfonline.com Aqueous media have been successfully employed for the synthesis of various pyrazole derivatives. For instance, a facile method for producing pyrazolone (B3327878) compounds involves the reaction of ethyl acetoacetate (B1235776) and hydrazines in water with imidazole (B134444) as a catalyst. acs.orgresearchgate.net Similarly, the synthesis of pyrano[2,3-c]pyrazoles has been achieved in an aqueous ethanol (B145695) medium without the need for a catalyst. nih.gov The use of water as a solvent often leads to high yields and simplified work-up procedures. tandfonline.com

Solvent-free reaction conditions represent another cornerstone of green pyrazole synthesis. These methods, often assisted by microwave or ultrasound irradiation, can significantly reduce reaction times and energy consumption. researchgate.netresearchgate.net For example, the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) has been efficiently carried out in a solvent-free environment using a silica-bonded N-(propylaminobenzene)sulfonic acid (SBPASA) catalyst, with yields up to 98%. nih.gov Grinding techniques have also been employed for the solvent-free synthesis of NH-pyrazoles and pyrazole chalcones. researchgate.net

The use of recyclable catalysts is another critical aspect of sustainable pyrazole synthesis. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused. Amberlyst-70, a resinous and non-toxic catalyst, has been shown to be highly efficient for the synthesis of pyrazoles in aqueous media at room temperature. tandfonline.com Other examples of recyclable catalysts include nano-ZnO for the synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones in water and various silica-supported acid catalysts. nih.govmdpi.com The development of catalysts from renewable resources, such as those derived from wheat straw, further enhances the sustainability of these processes.

Multicomponent reactions (MCRs) are also a key feature of many green synthetic protocols for pyrazoles. MCRs allow for the synthesis of complex molecules in a single step from three or more reactants, which increases efficiency and reduces waste. researchgate.net The one-pot synthesis of pyrano[2,3-c]pyrazoles, for example, often utilizes a four-component reaction of an aldehyde, malononitrile, a β-ketoester, and a hydrazine derivative. nih.gov These reactions can be promoted by various green catalysts and energy sources, such as microwave irradiation or ultrasound. nih.gov

The following table summarizes and compares different environmentally benign methods for the synthesis of pyrazole derivatives.

| Product Type | Reactants | Catalyst/Conditions | Solvent | Yield (%) | Reference |

| Pyrano[2,3-c]pyrazoles | Ethyl acetoacetate, Hydrazine hydrate, Aldehydes, Malononitrile | l-tyrosine, Microwave | Water-Ethanol | High | nih.gov |

| Pyrano[2,3-c]pyrazoles | Ethyl acetoacetate, Hydrazine hydrate, Aldehydes, Malononitrile | SnCl₂, Microwave | - | 88 | nih.gov |

| Pyrano[2,3-c]pyrazoles | Ethyl acetoacetate, Hydrazine hydrate, Aldehydes, Malononitrile | Mn/ZrO₂, Ultrasound | Aqueous ethanol | up to 98 | nih.gov |

| Pyrano[2,3-c]pyrazoles | Ethyl acetoacetate, Hydrazine hydrate, Aldehydes, Malononitrile | Fe₃O₄ nanoparticles | Water | High | nih.gov |

| 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols) | Phenylhydrazine (B124118), Ethyl acetoacetate, Aldehydes | SBPASA | Solvent-free | up to 98 | nih.gov |

| Substituted Pyrazoles | Hydrazines, 1,3-Diketones | Amberlyst-70 | Aqueous | High | tandfonline.com |

| Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones | Hydrazine hydrate, Ethyl acetoacetate, 1,3-Dimethyl barbituric acid, Aldehydes, Ammonium (B1175870) acetate | nano-ZnO | Water | High | mdpi.com |

| Pyrazolone Compounds | Ethyl acetoacetate, Hydrazines | Imidazole | Aqueous | High | acs.orgresearchgate.net |

Stereoselective and Regioselective Control in the Synthesis of this compound Analogues

The control of stereoselectivity and regioselectivity is a critical challenge in the synthesis of substituted pyrazoles, including analogues of this compound. The ability to selectively introduce substituents at specific positions on the pyrazole ring and to control the geometry of appended groups is essential for developing compounds with desired biological activities.

Regioselective Synthesis

The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to the formation of two regioisomeric pyrazoles. Several strategies have been developed to control the regioselectivity of this reaction. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), as solvents has been shown to dramatically increase the regioselectivity in the formation of N-methylpyrazoles. conicet.gov.aracs.org This is attributed to the unique properties of these solvents, which are non-nucleophilic and poor hydrogen bond acceptors. conicet.gov.ar

Another powerful strategy for achieving complete regiocontrol is the use of protecting groups. The SEM (2-(trimethylsilyl)ethoxymethyl) group, for instance, can be used to direct the regioselective C-arylation of the pyrazole ring. nih.gov This approach allows for the sequential introduction of different aryl groups at specific positions, providing access to fully substituted pyrazoles with complete control over the substitution pattern. nih.gov

Catalyst-controlled regioselectivity has also been demonstrated in various cycloaddition reactions. For example, copper-catalyzed sydnone-alkyne cycloadditions (CuSAC) provide a route to 1,4-disubstituted pyrazoles, while other copper catalysts can facilitate the synthesis of 1,3- or 1,4-disubstituted pyrazoles. acs.org The choice of catalyst and reaction conditions can thus be used to tune the regiochemical outcome of the reaction.

Stereoselective Synthesis

In addition to regioselectivity, controlling the stereochemistry of substituents on the pyrazole ring or on side chains is also of great importance. A notable example is the switchable stereoselective synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles. nih.gov In this method, the Michael addition of pyrazoles to conjugated carbonyl alkynes can be directed to selectively produce either the (E) or (Z) isomer by the presence or absence of silver carbonate (Ag₂CO₃). nih.gov In the absence of Ag₂CO₃, the thermodynamically stable (E)-isomer is formed in excellent yields, while the addition of Ag₂CO₃ leads to the formation of the (Z)-isomer in good yields. nih.gov This switchable stereoselectivity is attributed to the coordinating effect of the Ag⁺ ion. nih.gov

The following table summarizes key findings in the stereoselective and regioselective synthesis of pyrazole analogues.

| Product Type | Reactants | Reagent/Catalyst/Solvent | Selectivity | Yield (%) | Reference |

| (E)-N-carbonylvinylated pyrazoles | 3,5-dimethyl-1H-pyrazole, Ethyl propiolate | DCE | Stereoselective (E) | High | nih.gov |

| (Z)-N-carbonylvinylated pyrazoles | 3,5-dimethyl-1H-pyrazole, Ethyl propiolate | Ag₂CO₃, DCE | Stereoselective (Z) | Good | nih.gov |

| N-methylpyrazoles | 1,3-Diketone, Methylhydrazine | TFE or HFIP | Regioselective | - | conicet.gov.aracs.org |

| Triarylpyrazoles | Pyrazole, Haloarene | SEM-protecting group, Pd-catalyst | Regioselective | - | nih.gov |

| 1,4-Disubstituted pyrazoles | Sydnone, Alkyne | Copper catalyst (CuSAC) | Regioselective | - | acs.org |

| 3,4-Diaryl-1H-pyrazoles | Tosylhydrazones, Nitroalkenes | - | Regioselective | Good | rsc.org |

Mechanistic Pathways and Kinetic Investigations in Pyrazole Ring Formation and Transformation

Mechanistic Elucidation of Oxidation-Induced N-N Coupling Reactions

A significant pathway for forming the crucial N-N bond in the pyrazole (B372694) ring involves the oxidation-induced reductive elimination from metallacycle precursors. nih.gov Mechanistic studies on pyrazole formation from diazatitanacycles have revealed a metal-mediated inner-sphere N-N coupling process. murdoch.edu.aursc.org This transformation is a rare example of N-N bond formation on a metal center. researchgate.net

The reaction is initiated by the oxidation of a diazatitanacycle. nih.gov When using an oxidant like (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), investigations show that the process is a sequential two-electron ligand-centered oxidation occurring on the single titanium complex. nih.gov The first of the two oxidation steps is rate-limiting. rsc.orgumn.edu A critical requirement for the reaction to proceed is the coordination of the oxidant, such as TEMPO, to the titanium center, indicating an inner-sphere oxidation mechanism. nih.govrsc.org Studies using ferrocenium (B1229745) (Fc⁺) salts as the oxidant further underscore this requirement; productive reactivity was only observed when coordinating counterions like chloride (Cl⁻) were present to facilitate an "inner-sphere-like" oxidation. nih.govrsc.org The initial mechanistic hypothesis suggested that a 2-electron oxidized metallacycle, which is the key species undergoing N-N reductive elimination, could be accessed via disproportionation. nih.gov However, further studies indicated that a more probable pathway involves a second oxidation by TEMPO rather than disproportionation. nih.gov

Detailed Studies of Cycloaddition Reaction Mechanisms

[3+2] Cycloaddition reactions are a cornerstone of pyrazole synthesis, providing a direct route to the five-membered heterocyclic ring. The mechanism of these reactions has been extensively studied using both experimental methods and theoretical frameworks like Molecular Electron Density Theory (MEDT). nih.govmdpi.com

One relevant pathway involves the reaction between nitrylimines and nitroalkenes. nih.gov For instance, the reaction of N-(4-bromophenyl)-C-arylnitrylimine with (E)-3,3,3-trichloro-1-nitroprop-1-ene was found to yield a 1-(4-bromophenyl)-substituted pyrazole. nih.gov The process occurs via a [3+2] cycloaddition to form a Δ²-pyrazoline intermediate, which is unstable and spontaneously eliminates a chloroform (B151607) molecule to aromatize into the final pyrazole product. nih.gov Theoretical MEDT studies showed that this transformation is kinetically favorable. nih.gov Despite the high electrophilicity of the nitroalkenes, these reactions are generally understood to proceed through a single-step mechanism. mdpi.com In polar solvents, however, the cycloaddition may compete with the formation of zwitterionic intermediates. mdpi.com

Another powerful method for constructing the 4-bromo-pyrazole skeleton is the 1,3-dipolar cycloaddition of diazo compounds with alkynyl bromides. organic-chemistry.org This approach allows for the direct and regioselective introduction of the bromine atom at the C-4 position of the pyrazole ring. organic-chemistry.org The reaction can be performed efficiently in a one-pot synthesis where the diazo compounds are generated in situ from tosylhydrazones and the alkynyl bromides from gem-dibromoalkenes. organic-chemistry.org

Furthermore, the influence of substituents on cycloaddition reactions is significant. In a study of intramolecular Diels-Alder reactions of furanyl amides, a bromine substituent at the 5-position of the furan (B31954) ring was found to accelerate the rate of cycloaddition compared to the unsubstituted version. researchgate.net This rate enhancement is attributed to an increase in reaction exothermicity, which lowers the activation enthalpy. researchgate.net

Reaction Kinetics and Transition State Analysis of Pyrazole Synthesis

The kinetics of pyrazole synthesis provide insight into reaction mechanisms and allow for process optimization. The classic Knorr synthesis, which involves the condensation of 1,3-dicarbonyl compounds with hydrazines, has been kinetically investigated. researchgate.net Studies on the reaction between phenylhydrazine (B124118) and various 1,3-diketones have shown that the formation of the pyrazole ring follows first-order kinetics. researchgate.net

The effect of substituents on reaction rates is a critical aspect of kinetic analysis. In a study of intramolecular cycloaddition, the rate enhancement provided by a bromine substituent was quantified. The bromo-substituted reactant demonstrated a significantly shorter reaction time compared to its unsubstituted counterpart under the same thermal conditions. researchgate.net

Table 1: Kinetic Data for Intramolecular Cycloaddition This table illustrates the kinetic effect of a bromo substituent in a related heterocyclic system.

| Reactant | Conditions | Time (h) | Yield (%) | Source |

|---|---|---|---|---|

| N-alkenyl furanyl amide (unsubstituted) | Toluene, 110 °C | 48 | 89 | researchgate.net |

| N-alkenyl 5-bromo-furanyl amide | Toluene, 110 °C | 12 | 95 | researchgate.net |

Theoretical calculations also provide valuable kinetic data. Transition state analysis for the [3+2] cycloaddition reaction between N-(4-bromophenyl)-C-phenylnitrylimine and (E)-3,3,3-trichloro-1-nitroprop-1-ene has been performed using MEDT. These calculations determine the activation energies for different possible reaction pathways, explaining the observed regioselectivity. nih.gov

Table 2: Theoretical Activation Energies for [3+2] Cycloaddition Calculated activation energies (in kcal/mol) for the formation of regioisomeric pyrazoline intermediates.

| Reactant Path | Solvent | Activation Energy (ΔG‡) | Source |

|---|---|---|---|

| Path A (meta) | Toluene | 13.6 | nih.gov |

| Path B (ortho) | Toluene | 15.2 | nih.gov |

Investigation of Intramolecular Rearrangements and Tautomeric Processes in Substituted Pyrazoles

For N-unsubstituted pyrazoles, tautomerism is a fundamental characteristic. A study focused specifically on 4-bromo-1H-pyrazoles investigated this phenomenon in both the solid state and in solution using multinuclear magnetic resonance and X-ray crystallography. researchgate.net When a second bromine atom is present at position 3 or 5, the equilibrium favors the 3-bromo tautomer over the 5-bromo tautomer. researchgate.net DFT calculations support these experimental findings, justifying the predominance of the 3-bromo form. researchgate.net

However, for 4-bromo-1-(4-nitrophenyl)-1H-pyrazole, the nitrogen at the N-1 position is substituted with a 4-nitrophenyl group. This substitution precludes the possibility of prototropic tautomerism, as there is no mobile proton on the pyrazole ring's nitrogen atoms.

Intramolecular rearrangements can also occur during the synthesis of the pyrazole ring. For example, a novel synthetic route to 3-aryl-1-phenyl-1H-pyrazoles involves the reaction of 3-aryl-1-phenyl-4,5-dihydro-1H-pyrazole-5-carbonitrile with potassium hydroxide. researchgate.net This transformation from a dihydropyrazole precursor to a fully aromatic pyrazole represents a crucial rearrangement and aromatization step. researchgate.net

Role of Catalysis in Directing Mechanistic Pathways

Catalysis plays a pivotal role in the synthesis of pyrazoles, often enabling milder reaction conditions, higher yields, and greater control over regioselectivity. A variety of catalytic systems have been developed for different pyrazole-forming reactions.

Metal-Based Catalysis:

Titanium Catalysis: As discussed, titanium-mediated oxidative N-N coupling provides a catalytic route to the pyrazole core. rsc.orgresearchgate.net

Silver Catalysis: An efficient method for synthesizing 3-CF₃-pyrazoles involves a silver-catalyzed reaction between trifluoromethylated ynones and aryl hydrazines, using AgOTf as the catalyst. mdpi.com

Copper Catalysis: Copper catalysts have been used for the aerobic oxidative cyclization of β,γ-unsaturated hydrazones to form a broad range of pyrazole derivatives. organic-chemistry.org

Phase Transfer Catalysis: In cases where reactants are in immiscible phases, phase transfer catalysts (PTC) are effective. The synthesis of 3-aryl-1-phenyl-1H-pyrazoles from pyrazole-5-carbonitrile precursors has been successfully achieved using tetrabutylammonium (B224687) bromide as a PTC. researchgate.net

Metal-Free Catalysis:

Iodine-Mediated Reactions: Molecular iodine can mediate the metal-free oxidative C-N bond formation to afford pyrazoles regioselectively. organic-chemistry.org

Hypervalent Iodine Reagents: A metal-free approach for the direct C-4 functionalization of pyrazoles has been developed using PhICl₂ as a hypervalent iodine oxidant. beilstein-journals.org This method allows for the regioselective introduction of thiocyano- or selenocyano- groups at the C-4 position. The proposed mechanism involves the in situ generation of a reactive electrophilic species (e.g., Cl-SCN) which then attacks the electron-rich pyrazole ring. beilstein-journals.org This strategy highlights a potential pathway for introducing substituents at the 4-position, analogous to bromination.

Green Catalysis: In line with sustainable chemistry principles, environmentally benign catalysts have been employed. The Knorr pyrazole synthesis can be effectively carried out using ammonium (B1175870) chloride as a simple and green catalyst. jetir.org

The choice of catalyst can fundamentally direct the mechanistic pathway, influencing which bonds are formed and in what sequence, thereby determining the final structure of the substituted pyrazole. nih.govmdpi.com

Reactivity and Selective Functionalization of 4 Bromo 1 4 Nitrophenyl 1h Pyrazole

Reactivity Profiles of the Pyrazole (B372694) Core

The pyrazole ring is an aromatic heterocycle with distinct reactivity patterns influenced by the presence of two adjacent nitrogen atoms.

Electrophilic Aromatic Substitution Patterns on Pyrazole Rings

The pyrazole ring is generally considered an electron-rich heterocyclic system, making it susceptible to electrophilic aromatic substitution. researchgate.netnih.gov However, the positions on the ring exhibit different levels of reactivity. The presence of two nitrogen atoms deactivates the C3 and C5 positions towards electrophilic attack due to their electron-withdrawing nature. researchgate.netnih.gov Consequently, electrophilic substitution reactions on the pyrazole ring, such as nitration, sulfonation, and halogenation, preferentially occur at the C4 position. researchgate.netyoutube.comyoutube.comglobalresearchonline.net This is because the C4 carbon is relatively more electron-rich compared to the C3 and C5 positions. youtube.com

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile, leading to the formation of a resonance-stabilized carbocation intermediate known as a Wheland intermediate or arenium ion. wikipedia.orgmasterorganicchemistry.comlibretexts.org This is the slow, rate-determining step of the reaction. masterorganicchemistry.comlibretexts.org In the second, faster step, a proton is removed from the intermediate to restore the aromaticity of the ring. masterorganicchemistry.comlibretexts.org

Nucleophilic Reactivity of Pyrazole Nitrogen Atoms

Pyrazoles possess two nitrogen atoms with different characteristics. One nitrogen atom is a "pyrrole-like" nitrogen, which is less basic because its lone pair of electrons participates in the aromatic system. youtube.comglobalresearchonline.net The other is a "pyridine-like" nitrogen, which is more basic and nucleophilic as its lone pair is not involved in the aromatic sextet. researchgate.netyoutube.comglobalresearchonline.net

N-unsubstituted pyrazoles exhibit amphoteric properties, capable of acting as both acids and bases. researchgate.netglobalresearchonline.net The pyrrole-like nitrogen can be deprotonated by a strong base, making the pyrazole anion even more reactive towards electrophiles. nih.govyoutube.com Conversely, the pyridine-like nitrogen can be protonated in the presence of a strong acid. youtube.com In N-substituted pyrazoles like 4-bromo-1-(4-nitrophenyl)-1H-pyrazole, the N1 nitrogen is already functionalized, leaving the N2 nitrogen as a potential site for nucleophilic attack, although its reactivity is influenced by the electronic nature of the N1-substituent.

Chemical Transformations of the 4-Bromo Substituent

The bromine atom at the C4 position is a versatile handle for further functionalization of the pyrazole ring through various metal-mediated reactions.

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Trapping

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This transformation is commonly achieved using organolithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures. tcnj.eduarkat-usa.org The reaction proceeds via a kinetically controlled process, with the rate of exchange generally following the trend I > Br > Cl. wikipedia.org

For bromo-substituted heterocycles, this reaction allows for the in-situ generation of a nucleophilic carbon center at the C4 position of the pyrazole ring. tcnj.edunih.govnih.gov The resulting organometallic intermediate can then be "trapped" by a wide range of electrophiles to introduce new substituents. This method has been successfully applied to bromoaryl-substituted β-lactams, demonstrating that the exchange can occur chemoselectively even in the presence of other reactive functional groups. tcnj.edu

A combination of isopropylmagnesium chloride (i-PrMgCl) and n-butyllithium (n-BuLi) has been developed as a practical method for bromine-metal exchange on bromoheterocycles that contain acidic protons, avoiding issues of intermolecular quenching that can occur with alkyllithium reagents alone. nih.govnih.gov

Cross-Coupling Reactions Involving the C(4)-Br Bond (e.g., C-C, C-N, C-O, C-S couplings)

The 4-bromo substituent on the pyrazole ring is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.com These reactions typically involve a palladium catalyst, a ligand, and a base.

C-C Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction couples the 4-bromopyrazole with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. wikipedia.orglibretexts.org It is widely used to synthesize biaryl compounds and other substituted aromatic systems. wikipedia.orgmdpi.com The reaction is tolerant of a wide range of functional groups and can often be carried out in aqueous or biphasic solvent systems. wikipedia.org For example, 4-bromo-3,5-dinitro-1H-pyrazole has been successfully coupled with various boronic acids using a palladium catalyst to produce 4-substituted dinitropyrazoles. rsc.org Generally, 3-bromopyrazoles tend to be more reactive in Suzuki couplings than their 4-bromo counterparts. nih.gov

Heck Reaction: The Heck reaction involves the coupling of the 4-bromopyrazole with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is highly stereoselective, typically affording the E-isomer of the product. organic-chemistry.orgthieme-connect.de The reaction is catalyzed by palladium complexes and requires a base. wikipedia.org A variety of substituted pyrazoles have been synthesized using this method. researchgate.net

C-N Coupling Reactions (Buchwald-Hartwig Amination):

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.org This reaction is a versatile method for synthesizing arylamines and has been successfully applied to 4-bromopyrazoles. researchgate.netnih.govnih.gov The choice of palladium catalyst and ligand is crucial for the success of the reaction, with bulky biarylphosphine ligands often showing high activity. wikipedia.orgnih.gov The reaction conditions can be tailored to couple a wide variety of amines, including aliphatic, aromatic, and heterocyclic amines. nih.gov For some substrates, microwave irradiation can be used to accelerate the reaction. nih.govresearchgate.net Copper-catalyzed amination can be a complementary method, particularly for alkylamines. researchgate.netnih.gov

Table 1: Examples of Cross-Coupling Reactions on Bromopyrazoles

| Coupling Reaction | Reactants | Catalyst/Conditions | Product Type |

| Suzuki-Miyaura | 4-Bromopyrazole derivative, Arylboronic acid | Pd catalyst, Base | 4-Arylpyrazole |

| Heck | 4-Bromopyrazole derivative, Alkene | Pd catalyst, Base | 4-Vinylpyrazole |

| Buchwald-Hartwig | 4-Bromopyrazole derivative, Amine | Pd catalyst, Ligand, Base | 4-Aminopyrazole |

Reactivity of the 4-Nitrophenyl Moiety

The nitro group itself can be a site of chemical transformation. For instance, the reduction of the nitro group to an amino group is a common and synthetically useful transformation. This can be achieved using various reducing agents, such as iron in the presence of an acid or catalytic hydrogenation. The resulting aminophenylpyrazole can then serve as a precursor for a wide range of further derivatizations, including diazotization followed by substitution reactions or acylation of the amino group. The presence of a nitro group on a phenyl ring attached to a pyrazole has been shown to influence the biological activity of the molecule, for example, by affecting its binding affinity to estrogen receptors. nih.gov

Electronic Influence of the Nitro Group on Pyrazole Ring Reactivity and Donor Capacity

The 1-(4-nitrophenyl) substituent exerts a profound electronic influence on the attached pyrazole ring. The nitro group (-NO₂) is a canonical example of a strong electron-withdrawing group. Through a combination of a negative inductive effect (-I) and a potent negative mesomeric or resonance effect (-M), it significantly reduces the electron density of the phenyl ring. This electron deficiency is, in turn, transmitted to the pyrazole ring attached at the N1 position.

This electronic "pull" has several key consequences for the reactivity of the pyrazole moiety:

Deactivation towards Electrophilic Substitution: The pyrazole ring itself is an aromatic heterocycle. However, the strong deactivating nature of the 1-(4-nitrophenyl) group diminishes the electron density of the pyrazole system, making it less susceptible to electrophilic aromatic substitution reactions. quora.comnih.gov Classical electrophilic attacks, which typically occur at the C4 position of the pyrazole ring, are hindered. nih.gov

Reduced Donor Capacity: The lone pairs of the pyrazole's nitrogen atoms contribute to its ability to act as a ligand or a hydrogen bond acceptor (a donor in the context of hydrogen bonding). The potent electron-withdrawing effect of the nitrophenyl group reduces the availability of these lone pairs, thereby diminishing the pyrazole's basicity and its capacity to coordinate with metal ions or participate in strong hydrogen bonding interactions. This conversion of the amino group, a strong activator, into an amide, a deactivator, is a crucial strategy in controlling reactivity. masterorganicchemistry.com

In essence, the 4-nitrophenyl group acts as an "electron sink," fundamentally altering the intrinsic reactivity of the pyrazole core. It shifts the balance of reactivity away from electrophilic reactions and reduces its electron-donating capabilities.

Computational Chemistry and Theoretical Investigations of 4 Bromo 1 4 Nitrophenyl 1h Pyrazole Analogs

Electronic Structure and Molecular Orbital Theory

The electronic characteristics of 4-bromo-1-(4-nitrophenyl)-1H-pyrazole are central to understanding its behavior. Molecular orbital theory provides a framework for dissecting its stability, reactivity, and the distribution of electrons within the molecule.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the ground state geometries and electronic properties of pyrazole (B372694) derivatives. Calculations, often employing methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), provide detailed information on bond lengths, bond angles, and dihedral angles, which are often in excellent agreement with experimental data from X-ray crystallography. nih.govrsc.org

For pyrazole analogs, DFT calculations have been used to determine key geometric parameters. For instance, in related pyrazole structures, the N–N bond length in the pyrazole ring has been calculated to be in the range of 1.372 Å to 1.381 Å. nih.gov The C3–N7 bond has been calculated at approximately 1.299 Å. nih.gov These computational studies allow for a precise understanding of the molecule's three-dimensional structure.

Natural Bond Orbital (NBO) Analysis and Charge Distribution within the Pyrazole System

Natural Bond Orbital (NBO) analysis offers a deeper understanding of the charge distribution and intramolecular interactions. This method analyzes the filled and empty orbitals to describe delocalization and hyperconjugative interactions. tandfonline.comresearchgate.net

In pyrazole systems, NBO analysis can reveal the flow of electron density between different parts of the molecule. For instance, it can quantify the delocalization of lone pair electrons from the nitrogen atoms into the antibonding orbitals of adjacent bonds, which contributes to the stability of the pyrazole ring. ijnc.ir The analysis of Mulliken charges, derived from DFT calculations, shows the distribution of partial charges on each atom, highlighting the electrophilic and nucleophilic centers within the molecule. nih.govresearchgate.net In substituted pyrazoles, the nitro and bromo groups are expected to create significant positive charges on the adjacent carbon atoms, influencing their reactivity. nih.govtandfonline.com

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept for predicting the reactivity of molecules. slideshare.netlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govlibretexts.org

For pyrazole derivatives, the HOMO is often localized on the pyrazole ring, while the LUMO can be distributed over the phenyl and nitro groups, especially in compounds like this compound. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For a series of pyrazoline derivatives, calculated HOMO-LUMO gaps ranged from 3.02 eV to 3.83 eV. nih.gov The presence of the electron-withdrawing nitro group generally lowers the energy of the LUMO, making the molecule a better electron acceptor and more susceptible to nucleophilic attack. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for Pyrazole Analogs

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| M1 | -5.92 | -2.50 | 3.42 |

| M2 | -5.91 | -2.77 | 3.14 |

| M3 | -5.87 | -2.85 | 3.02 |

| M4 | -5.86 | -2.43 | 3.43 |

| M5 | -5.86 | -2.42 | 3.37 |

| M6 | -6.06 | -2.90 | 3.16 |

| Ma | -6.10 | -2.26 | 3.83 |

| Data adapted from a study on related pyrazoline derivatives, where M1-M6 and Ma represent different substituted compounds. nih.gov |

Tautomerism and Conformational Analysis

The potential for tautomerism is an intrinsic feature of the 1H-pyrazole system, and the substituents on the ring play a crucial role in determining the equilibrium between different tautomeric forms.

Annular Tautomerism in 1H-Pyrazoles: Theoretical Predictions and Experimental Validation

Annular tautomerism in 1H-pyrazoles involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.govnih.gov This results in two possible tautomers, which can have different stabilities and chemical properties. Theoretical calculations, such as DFT and ab initio methods, are instrumental in predicting the relative energies of these tautomers. rsc.orgresearchgate.net

Experimental techniques, particularly NMR spectroscopy in various solvents and solid-state NMR, are used to validate these theoretical predictions. nih.govmdpi.comresearchgate.net For instance, in disubstituted 1H-pyrazoles, NOE experiments in NMR can determine the proximity of the N-H proton to other substituents, thereby identifying the major tautomer in solution. mdpi.com X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state. mdpi.comresearchgate.net

Impact of 4-Bromo and 4-Nitrophenyl Substituents on Tautomeric Equilibria and Stability

The substituents at various positions on the pyrazole ring significantly influence the tautomeric equilibrium. The electronic nature of the substituent is a key factor. nih.govresearchgate.net Electron-donating groups tend to favor the tautomer where the N-H group is adjacent to the substituent, while electron-withdrawing groups stabilize the tautomer where the lone pair of the pyrazole nitrogen is closer to the electron-withdrawing group. nih.govresearchgate.net

Theoretical Insights into Reaction Mechanisms and Energetics

Computational chemistry provides a powerful lens to dissect the complex reaction pathways and energy landscapes of pyrazole derivatives. Through methods like Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory, researchers can model reaction mechanisms, calculate activation energies, and understand the factors governing chemical transformations. rsc.orgmdpi.com

Activation Energy Calculations for Pyrazole Ring Transformations and Substituent Effects

The formation and transformation of the pyrazole ring are fundamental processes that have been extensively studied using computational approaches. Theoretical investigations have elucidated the mechanisms of pyrazole ring formation from various precursors, such as the reaction of ethoxymethylenemalononitrile (B14416) with hydrazine (B178648) hydrate. rsc.org These studies have shown that the reaction can proceed through different pathways, and computational analysis helps identify the most probable route by comparing the activation energies of the transition states involved. rsc.org

Substituent effects play a crucial role in modulating the reactivity of the pyrazole ring. For instance, in the alkylation of pyrazoles, the position of substitution (N1 vs. N2) is highly dependent on the nature of the alkylating agent and the substituents on the pyrazole ring. wuxibiology.com Computational studies have successfully predicted and explained the regioselectivity of these reactions by calculating the activation energies for different substitution pathways. wuxibiology.com For example, calculations showed a reversal in selectivity from N1 to N2 alkylation when changing the alkylating agent from methyl bromide to N-methyl chloroacetamide, a finding consistent with experimental observations. wuxibiology.com This change was attributed to the formation of stabilizing hydrogen bonds in the transition state for N2 alkylation. wuxibiology.com

The table below presents calculated activation energies for the alkylation of a model pyrazole, demonstrating the influence of the alkylating agent on the reaction pathway.

| Alkylating Reagent | N1-Alkylation Activation Energy (kcal/mol) | N2-Alkylation Activation Energy (kcal/mol) | Predicted Selectivity |

| CH₃Br | 6.4 | 9.4 | N1 |

| N-methyl chloroacetamide | 18.0 | 15.0 | N2 |

| Data sourced from WuXi Biology AppTec wuxibiology.com |

Furthermore, studies on the ring-opening reactions of three-membered heterocycles have provided valuable data on how heteroatoms and substituents influence activation energies. nih.govub.edu These findings offer a comparative framework for understanding the stability and reactivity of cyclic systems, which can be extended to pyrazole ring transformations. The activation energy for ring opening decreases significantly with changes in the heteroatom and the presence of electron-withdrawing substituents. nih.govub.edu

Proton Transfer Dynamics and Intermolecular Interactions in Pyrazole Systems

Proton transfer is a fundamental process in the chemistry of pyrazoles, influencing their tautomeric equilibria and reactivity. nih.gov Computational studies have been instrumental in understanding the dynamics of both intramolecular and intermolecular proton transfer. nih.govnih.gov The activation energy for intramolecular proton migration in 4-substituted pyrazoles has been calculated to be in the range of 47.8–55.5 kcal/mol. nih.gov

The presence of substituents significantly impacts proton transfer dynamics. Electron-donating groups on the pyrazole ring have been shown to lower the energy barrier for proton transfer. nih.gov Computational methods have also been used to study double proton transfer reactions in pyrazole-carboxylic acid clusters, revealing how substituents can modulate the reaction profile from a concerted to a stepwise mechanism. nih.gov

Intermolecular interactions, such as hydrogen bonding, play a critical role in the behavior of pyrazole systems in condensed phases and have been investigated through computational modeling. mdpi.comnih.gov These interactions can influence the stability of different conformations and mediate proton transfer events. For example, studies on pyrazole-anion complexes have shown that anions can interact with both the metal atoms in organometallic pyrazole complexes and the C-H groups of the pyrazole ring. mdpi.com The strength and nature of these interactions have been quantified using computational methods. mdpi.com Furthermore, the study of pyrazole derivatives as potential inhibitors of enzymes like cholinesterases has highlighted the importance of protonation states within active sites, which are governed by intricate networks of intermolecular interactions. nih.gov

Quantitative Structure-Reactivity Relationships (QSRR) and Electronic Descriptors

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools for correlating the structural features of molecules with their chemical reactivity or biological activity. nih.govnih.gov These models rely on the calculation of various electronic descriptors that quantify the electronic properties of the molecules.

For pyrazole derivatives, QSAR models have been developed to predict their activity as, for example, inhibitors of the epidermal growth factor receptor (EGFR). nih.gov These models use descriptors calculated from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemical potential, and hardness, to establish a mathematical relationship with the observed biological activity (e.g., IC₅₀ values). nih.govacs.org A good QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. nih.gov

Key electronic descriptors used in QSRR and QSAR studies of pyrazole analogs include:

HOMO and LUMO energies: These are related to the electron-donating and electron-accepting abilities of a molecule, respectively. acs.org

Electronegativity (χ): A measure of the ability of a molecule to attract electrons. acs.org

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution. acs.org

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the surface of a molecule, which helps to identify regions susceptible to electrophilic and nucleophilic attack. acs.org

The following table provides examples of calculated electronic descriptors for two pyrazoline analogs, CNF and CNO, which have been investigated for their antioxidant potential.

| Descriptor | CNF | CNO |

| EHOMO (eV) | -7.01 | -6.89 |

| ELUMO (eV) | -2.12 | -2.34 |

| Energy Gap (ΔE) (eV) | 4.89 | 4.55 |

| Electronegativity (χ) (eV) | 4.57 | 4.62 |

| Chemical Hardness (η) (eV) | 2.45 | 2.28 |

| Data adapted from a study on pyrazoline analogs as potential antioxidant additives. acs.org |

These descriptors provide quantitative insights into the electronic structure of the molecules and are fundamental for building predictive QSRR and QSAR models. The electron-withdrawing nitro group and the bromo substituent in this compound would significantly influence these electronic descriptors, thereby affecting its reactivity and potential biological activity. frontiersin.org

Applications in Advanced Materials Science and Catalysis

Coordination Chemistry and Ligand Design for Metal Catalysis

The field of coordination chemistry has extensively utilized pyrazole-based ligands due to their robust and tunable nature. researchgate.net Their ability to form stable complexes with a variety of metal ions makes them prime candidates for the development of highly efficient and selective catalysts. researchgate.netnih.gov

Pyrazole (B372694) and its derivatives are a cornerstone in the design of N-heterocyclic ligands for homogeneous catalysis. nih.gov Their synthetic versatility allows for easy modification of the pyrazole ring, enabling the creation of ligands with diverse steric and electronic properties tailored for specific catalytic applications. nih.govnih.gov Pyrazole-based chelating ligands, in particular, can form a variety of coordination complexes with metal ions, yielding different coordination geometries and nuclearities. researchgate.net

Palladium-catalyzed cross-coupling reactions, which are fundamental in synthetic organic chemistry, frequently employ nitrogen-containing ligands to stabilize and activate the metal center. acs.org Pyrazole-based ligands have proven effective in this role. For instance, pyridylpyrazole ligands have been successfully used as precatalysts in palladium-catalyzed Heck reactions. acs.org The modular nature of pyrazole synthesis means that functional groups can be readily introduced, influencing the ligand's donor properties and, consequently, the efficacy of the palladium catalyst. researchgate.net Research has shown that even simple pyrazole derivatives can act as effective ligands in palladium-catalyzed reactions such as the cyanation of heteroaryl halides. sigmaaldrich.com The development of pincer-type pyrazole ligands has also been a significant advancement, providing rigid and well-defined coordination spheres for metal catalysts. nih.gov

The substituents on a pyrazole ligand play a critical role in modulating its electronic character and, by extension, the activity of the metallic catalyst it coordinates with. In a compound like 4-bromo-1-(4-nitrophenyl)-1H-pyrazole, the bromo and nitrophenyl groups have distinct and significant electronic effects.

The Mizoroki-Heck reaction, a palladium-catalyzed process that forms a substituted alkene from an unsaturated halide and an alkene, serves as an excellent example of where ligand properties are paramount. wikipedia.org The reaction mechanism involves a Pd(0)/Pd(II) catalytic cycle, and the ligand influences key steps such as oxidative addition and reductive elimination. wikipedia.org

Bromo Substituent: The bromo group at the 4-position of the pyrazole ring acts as an electron-withdrawing group through induction, while also providing a potential site for further functionalization via cross-coupling reactions. mdpi.com Its presence can influence the electron density of the pyrazole ring, affecting its bond with the palladium center.

Nitrophenyl Substituent: The 1-(4-nitrophenyl) group has a powerful electron-withdrawing effect due to the nitro group (-NO₂). byjus.com This group significantly reduces the electron-donating ability of the pyrazole ligand. In catalysis, a more electron-deficient ligand can make the palladium center more electrophilic, which can enhance its catalytic activity in certain reaction steps. Studies on pyridylpyrazole ligands in Heck reactions have shown that modifying the N1 substituent dramatically impacts catalytic performance. acs.org

The combination of these substituents makes the pyrazole ligand a weaker sigma-donor. This modulation of the ligand's electronic properties is a key strategy in optimizing catalytic cycles like the Mizoroki-Heck reaction, potentially leading to higher yields and better selectivity. clockss.orgchemrxiv.org

Table 1: Influence of Ligand Design on Mizoroki-Heck Reaction

| Ligand Type | Metal Catalyst | Key Feature | Impact on Catalysis | Reference(s) |

|---|---|---|---|---|

| Pyridylpyrazole | Palladium | N1-substituent variation (e.g., hydroxyethyl) | Significantly improves catalytic efficiency, even for less reactive substrates like chlorobenzene. | acs.org |

| P(OEt)₃ | Palladium | Used with 1-protected-4-iodo-1H-pyrazoles | Found to be a suitable ligand for the cross-coupling reaction, leading to high yields. | clockss.org |

| P2N2 Diphosphine | Palladium | Readily accessible scaffold with tunable P-substituents | Demonstrates broad applicability and can control regioselectivity (linear vs. branched products). | chemrxiv.org |

Organic Electronic Materials and Optoelectronic Properties

The tunable electronic structure of pyrazole derivatives makes them highly attractive for applications in organic electronics, where precise control over properties like fluorescence and charge transport is essential.

N-heteroaromatic scaffolds are essential components in the design of organic fluorophores due to their exceptional electronic properties. nih.gov Pyrazole derivatives, in particular, are noted for their high synthetic versatility and structural diversity, making them promising candidates for fluorescent materials. nih.gov

The design of fluorescent pyrazoles often involves creating a molecular architecture that facilitates efficient light absorption and subsequent emission. The photophysical characteristics, such as quantum yield (the efficiency of the fluorescence process) and the Stokes shift (the difference between the absorption and emission maxima), are critical parameters. For example, certain pyrano[3,2-f] and [2,3-g]indoles, which are related heterocyclic systems, exhibit high quantum yields (30–89%) and large Stokes shifts (9000–15,000 cm⁻¹), demonstrating their potential as strong fluorophores. nih.gov The introduction of various substituents allows for the tuning of these properties across the visible spectrum.

Table 2: Photophysical Properties of Selected Fluorescent Heterocyclic Compounds

| Compound Type | Key Structural Feature | Quantum Yield (Φ) | Stokes Shift (cm⁻¹) | Emission Color | Reference(s) |

|---|---|---|---|---|---|

| Pyrano[2,3-g]indole derivative | Fused indole-pyran system | 58% | ~167-209 nm | Green (~500 nm) | nih.gov |

| Pyrano[2,3-f]indole derivative | Fused indole-pyran system | 14% | ~167-209 nm | Green (~500 nm) | nih.gov |

| Pyrano[2,3-e]indole derivative | Fused indole-pyran system | up to 7% | 15,931 cm⁻¹ (max) | Green-Yellow (~474–522 nm) | nih.gov |

In the field of organic electronics, push-pull chromophores are vital for applications like Organic Light-Emitting Diodes (OLEDs). mdpi.com These molecules typically consist of an electron-donating group and an electron-accepting (withdrawing) group linked by a π-conjugated spacer. This architecture creates an intramolecular charge transfer (ICT) character, which is key to tuning the material's electronic and optical properties.

The 4-nitrophenyl group is a potent electron-withdrawing group. byjus.com When attached to a π-conjugated system like a pyrazole, it serves as the electron acceptor. This "pulls" electron density across the molecule from a suitable donor. By carefully selecting the donor, acceptor, and π-bridge, chemists can precisely control the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This control is fundamental in designing OLED emitters, as the energy gap between the HOMO and LUMO largely determines the color of the emitted light. Therefore, the nitrophenyl group in this compound makes the pyrazole scaffold a potential building block for constructing materials for OLEDs and other optoelectronic devices. mdpi.com

The development of novel push-pull dyes is an active area of research, driven by their applications in nonlinear optics, sensors, and organic electronics. mdpi.comnih.gov The pyrazole ring is a versatile component for these systems, capable of acting as part of the conjugated linker. researchgate.net

The general structure of a push-pull dye is Donor-π-Acceptor. In a hypothetical dye built from the this compound scaffold, the nitrophenyl group would function as the acceptor. The pyrazole ring itself would be part of the π-bridge, and a suitable electron-donating group could be attached, for instance, at the 4-position (by replacing the bromo substituent via a cross-coupling reaction).

Research on related push-pull systems based on other heterocycles demonstrates the validity of this approach. For example, derivatives based on a 2,4'-biphenylene linker with various electron-withdrawing parts show red-shifted absorption and emission based on the strength of the acceptor and donor groups. nih.gov The emission spectra of such dyes are often sensitive to solvent polarity, a characteristic feature of molecules with a strong intramolecular charge transfer state. nih.gov The strategic functionalization of heterocyclic scaffolds like pyrazolo[1,5-a]pyrimidines and imidazo[1,2-b]pyridazines has also led to the creation of novel push-pull dyes with interesting photophysical properties. researchgate.netresearchgate.net

This compound as a Versatile Building Block in Complex Molecule Construction

The strategic placement of a bromo substituent at the 4-position and a nitrophenyl group at the 1-position of the pyrazole ring endows this compound with significant potential as a versatile building block in the synthesis of complex molecules for advanced materials science and catalysis. The bromine atom serves as a highly effective synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of extended π-conjugated systems and the development of novel catalytic scaffolds.

The electron-withdrawing nature of the 4-nitrophenyl group plays a crucial role in modulating the electronic properties of the pyrazole core. This feature is particularly advantageous in the design of materials for organic electronics, where tuning the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is essential for optimizing charge transport and device performance. Furthermore, the presence of both a reactive bromo group and a modifiable nitro group opens up avenues for multifunctionalization, allowing for the creation of intricate molecular architectures with tailored properties.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromo substituent at the C4 position of this compound makes it an excellent substrate for several of these transformations, including the Suzuki-Miyaura, Sonogashira, and Heck reactions. These reactions facilitate the introduction of a wide array of functional groups, leading to the synthesis of complex molecules with applications in advanced materials and catalysis.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-pyrazole with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a widely used method for forming carbon-carbon bonds and is particularly valuable for synthesizing biaryl and polyaryl compounds that are key components of conjugated polymers and organic electronic materials. The reaction of this compound with various arylboronic acids can lead to the formation of extended π-systems with potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 100 | 80-90 |

Sonogashira Coupling: This coupling reaction enables the formation of a carbon-carbon bond between the bromo-pyrazole and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.org The resulting arylethynylpyrazoles are valuable precursors for linear, rigid-rod like conjugated molecules with potential applications in nonlinear optics (NLO) and as molecular wires. The introduction of the alkyne functionality provides a platform for further elaboration into more complex structures. Pyrazole derivatives have garnered attention in the field of optoelectronics due to their unique properties in semiconducting devices. researchgate.net

Table 2: Representative Conditions for Sonogashira Coupling of this compound

| Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | Et₃N | Toluene | 60 | 80-90 |

| Trimethylsilylacetylene | Pd(OAc)₂ (2) / XPhos (4) | - | Cs₂CO₃ | Dioxane | 80 | 75-85 |

Heck Reaction: The Heck reaction facilitates the coupling of the bromo-pyrazole with an alkene to form a substituted alkene. This reaction is a powerful method for constructing carbon-carbon bonds and introducing vinyl groups, which can serve as versatile handles for further synthetic transformations or as integral parts of conjugated systems. The palladium-catalyzed reaction of this compound with various alkenes can lead to the formation of styryl- and other vinyl-substituted pyrazoles, which are of interest for their optical and electronic properties.

Table 3: Representative Conditions for Heck Reaction of this compound

| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 70-80 |

| n-Butyl acrylate | Pd(PPh₃)₄ (3) | NaOAc | DMA | 120 | 65-75 |

Synthesis of Ligands for Catalysis

The pyrazole moiety is a well-established ligand in coordination chemistry, capable of coordinating to a wide range of metal centers. The functionalization of the this compound scaffold through the aforementioned cross-coupling reactions allows for the synthesis of novel ligands with tailored steric and electronic properties. For instance, the introduction of phosphine (B1218219) or other donor groups via Suzuki or Sonogashira coupling can lead to new pincer-type or bidentate ligands. These ligands can then be complexed with transition metals to generate catalysts for a variety of organic transformations, including hydrogenation, hydroformylation, and polymerization. The electron-withdrawing nitrophenyl group can influence the electronic environment of the metal center, thereby tuning the catalytic activity and selectivity.

Construction of Advanced Materials

The ability to construct extended, conjugated architectures from this compound makes it a valuable building block for a range of advanced materials.

Conjugated Polymers: Through iterative cross-coupling reactions, such as Suzuki or Stille coupling, this bromo-pyrazole can be incorporated into polymer backbones. The resulting conjugated polymers, featuring alternating pyrazole and other aromatic units, are of significant interest for applications in organic electronics. The pyrazole unit can contribute to the thermal stability and charge-transporting properties of the polymer, while the nitrophenyl substituent provides a means to fine-tune the electronic characteristics.

Metal-Organic Frameworks (MOFs): The pyrazole nitrogen atoms can act as coordination sites for metal ions, making pyrazole derivatives attractive linkers for the construction of Metal-Organic Frameworks (MOFs). By first functionalizing this compound with carboxylic acid or other coordinating groups via cross-coupling, it can be used as a ditopic or polytopic linker to build porous crystalline materials. The nitro group can be either retained to enhance interactions with specific guest molecules or reduced to an amino group for post-synthetic modification, allowing for the introduction of catalytic sites or other functionalities within the MOF pores.

Q & A

Q. What are the standard synthetic routes for preparing 4-bromo-1-(4-nitrophenyl)-1H-pyrazole?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or cross-coupling reactions. For example, 1-(4-nitrophenyl)-1H-pyrazole derivatives can be prepared by reacting 1-bromo-4-nitrobenzene with pyrazole precursors under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) with a base such as K₂CO₃. Reaction times may extend to 160 hours, yielding ~42% product after purification via column chromatography . Undergraduate-level adaptations, such as the Clauson-Kaas pyrrole synthesis, provide foundational insights into analogous heterocyclic systems .

Q. How is the structure of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic methods:

- ¹H/¹³C NMR : Peaks corresponding to pyrazole protons (e.g., 6.55 ppm for pyrazole C-H) and nitro/bromo-substituted aromatic rings (7.88–8.33 ppm for nitrophenyl groups) are diagnostic .

- X-ray Diffraction : Single-crystal analysis resolves bond lengths and angles, confirming regiochemistry. For example, related pyrazole derivatives show C-Br bond lengths of ~1.89 Å and planar aromatic systems .

- IR Spectroscopy : Absorbances at ~1366 cm⁻¹ (NO₂ symmetric stretch) and ~749 cm⁻¹ (C-Br stretch) further validate functional groups .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in cross-coupling reactions?

- Methodological Answer : Yield optimization involves:

- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency between brominated pyrazoles and nitrophenyl boronic acids.

- Solvent Optimization : High-polarity solvents (e.g., DMF) improve solubility of nitro-containing intermediates.

- Temperature Control : Reflux conditions (80–100°C) balance reaction rate and side-product formation. Evidence from triazole-pyrazole hybrid syntheses suggests that microwave-assisted methods reduce reaction times from days to hours .

Q. What strategies resolve discrepancies between computational predictions and experimental spectral data for this compound?

- Methodological Answer : Address spectral mismatches via:

- Conformational Analysis : DFT calculations (e.g., B3LYP/6-31G*) model electron-withdrawing effects of nitro/bromo groups on chemical shifts.

- Tautomeric Studies : Pyrazole exists in tautomeric forms; variable-temperature NMR can identify dominant tautomers in solution.

- Crystallographic Validation : Compare computed geometries with X-ray data to identify steric or electronic deviations .

Q. What are the challenges in synthesizing this compound derivatives for medicinal chemistry applications?

- Methodological Answer : Key challenges include:

- Regioselectivity : Bromination at the pyrazole 4-position competes with side reactions; directing groups (e.g., nitro) are critical .

- Byproduct Mitigation : Use scavengers (e.g., polymer-bound triphenylphosphine) to remove excess halogenated intermediates.

- Biological Compatibility : Derivatives like 1,2,3-triazole hybrids require click chemistry protocols (CuAAC) with rigorous copper removal to avoid cytotoxicity .

Data Contradiction Analysis

Q. Why do reported yields for this compound vary across studies?

- Methodological Answer : Yield variability arises from:

- Substrate Purity : Impurities in nitrobenzene or pyrazole precursors reduce efficiency.

- Reaction Monitoring : TLC or GC-MS at intermediate steps identifies incomplete reactions early .

- Workup Procedures : Differences in extraction (e.g., aqueous/organic phase partitioning) and crystallization solvents (e.g., EtOH vs. hexane) affect recovery .

Safety and Handling

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of brominated/nitroaromatic vapors.

- Waste Disposal : Halogenated waste must be segregated and treated as hazardous due to potential environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.